MIPS-9922 - 1416956-33-6

MIPS-9922

Catalog Number: EVT-276536
CAS Number: 1416956-33-6
Molecular Formula: C28H31F2N9O2
Molecular Weight: 563.6138
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MIPS-9922 is a potent and selective PI3Kβ inhibitor with antiplatelet activity. MIPS-9922 potently inhibited ADP-induced washed platelet aggregation. It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear. MIPS-9922 prevented arterial thrombus formation in the in vivo electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss.
Overview

MIPS-9922 is a potent and selective inhibitor of phosphoinositide 3-kinase beta, known for its significant antiplatelet activity. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit platelet aggregation and activation processes. The compound is classified under small molecule inhibitors targeting specific isoforms of phosphoinositide 3-kinases, which are critical in various cellular signaling pathways.

Source

MIPS-9922 was first characterized in a study published in the European Journal of Medicinal Chemistry, where its discovery and biological activities were detailed. The compound is cataloged under the Chemical Abstracts Service with the identifier 1416956-33-6, and it has been included in various pharmacological evaluations assessing its efficacy against platelet activation and aggregation mechanisms .

Classification

MIPS-9922 falls under the category of phosphoinositide 3-kinase inhibitors, specifically targeting the beta isoform. This classification is significant as it delineates the compound's mechanism of action and therapeutic potential, particularly in conditions where platelet activation plays a crucial role, such as thrombosis and other cardiovascular disorders.

Synthesis Analysis

Methods

The synthesis of MIPS-9922 involves several key steps that utilize standard organic chemistry techniques. The process typically starts with the selection of appropriate starting materials that contain functional groups amenable to further chemical transformations.

Technical Details

  1. Reagents: Common reagents used in the synthesis include various amines, acids, and coupling agents.
  2. Reaction Conditions: The reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas conditions) to prevent unwanted side reactions.
  3. Purification: Post-synthesis, MIPS-9922 is purified using techniques such as column chromatography or recrystallization to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

MIPS-9922 possesses a complex molecular structure that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The molecular formula and structural details provide insights into its binding interactions with the target enzyme.

Data

The compound's three-dimensional structure reveals essential features such as:

  • Key functional groups that interact with the active site of phosphoinositide 3-kinase beta.
  • Stereochemistry that may influence its selectivity and potency as an inhibitor.
Chemical Reactions Analysis

Reactions

MIPS-9922 undergoes specific chemical reactions that are crucial for its activity:

  1. Inhibition of Platelet Aggregation: MIPS-9922 effectively inhibits adenosine diphosphate-induced platelet aggregation by blocking the activation pathways mediated by phosphoinositide 3-kinase beta.
  2. Binding Interactions: The compound forms reversible or irreversible bonds with target proteins, which can be characterized through kinetic studies and binding assays.

Technical Details

The kinetics of MIPS-9922's interaction with phosphoinositide 3-kinase beta can be assessed using various biochemical assays, including enzyme-linked immunosorbent assays and surface plasmon resonance techniques.

Mechanism of Action

Process

The mechanism by which MIPS-9922 exerts its effects involves:

  1. Inhibition of Phosphoinositide 3-Kinase Activity: By selectively binding to the beta isoform, MIPS-9922 disrupts downstream signaling pathways that lead to platelet activation.
  2. Impact on Glycoprotein Activation: The compound inhibits glycoprotein alpha IIb beta 3 activation, which is essential for platelet aggregation.

Data

Experimental data indicate that MIPS-9922 significantly reduces platelet adhesion on immobilized von Willebrand factor, further supporting its role in modulating platelet function .

Physical and Chemical Properties Analysis

Physical Properties

MIPS-9922 exhibits properties typical of small organic molecules:

  • Appearance: Generally presented as a solid crystalline form.
  • Solubility: Solubility profiles in various solvents (e.g., dimethyl sulfoxide) are essential for formulation development.

Chemical Properties

Key chemical properties include:

  1. Stability: Stability studies under different pH and temperature conditions are crucial for determining shelf-life.
  2. Reactivity: Reactivity assessments reveal how MIPS-9922 interacts with biological systems and environmental factors.

Relevant data from studies indicate that MIPS-9922 maintains stability under physiological conditions, which is favorable for therapeutic applications .

Applications

MIPS-9922 has promising applications in scientific research and potential clinical settings:

  1. Cardiovascular Research: Its ability to inhibit platelet aggregation makes it a candidate for treating thrombotic disorders.
  2. Drug Development: Ongoing studies aim to explore MIPS-9922's efficacy in combination therapies targeting multiple pathways involved in cardiovascular diseases.
Introduction to PI3Kβ Inhibition in Thrombosis Management

Role of Phosphoinositide 3-Kinase Beta (PI3Kβ) in Platelet Signaling Pathways

PI3Kβ occupies a nodal position in platelet activation cascades, serving as a convergence point for adhesive and soluble agonist signaling. Structurally, the p110β catalytic subunit associates with regulatory subunits (p85α, p85β, p55γ) that enable recruitment to tyrosine-phosphorylated scaffolds. However, unlike PI3Kα, PI3Kβ can also be directly activated by Gβγ subunits dissociated from Gi-coupled receptors [6]. This dual regulation underpins its role in multiple thrombotic pathways:

  • Glycoprotein VI (GPVI) Signaling: Collagen engagement with GPVI/FcRγ complex triggers immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, Syk activation, and phospholipase Cγ2 (PLCγ2) stimulation. PI3Kβ amplifies this pathway by generating PtdIns(3,4,5)P3, which stabilizes adhesion complexes and promotes αIIbβ3 integrin activation. Studies using TGX-221 (a PI3Kβ inhibitor) show >80% suppression of GPVI-mediated Akt phosphorylation and platelet aggregation [10].

  • GPCR Agonists (ADP, Thrombin): ADP stimulation of P2Y12 receptors releases Gβγ subunits that directly activate PI3Kβ. This initiates a feed-forward loop where PI3Kβ-derived lipids reinforce calcium mobilization and dense granule secretion. Thrombin (via PAR-1/4) similarly engages Gq and Gi pathways, with PI3Kβ integrating signals for sustained thrombus growth [6] [9].

  • Integrin Outside-In Signaling: Ligand-bound αIIbβ3 recruits PI3Kβ to focal adhesions, where it coordinates cytoskeletal reorganization and clot retraction. Platelets treated with MIPS-9922 show defective spreading on von Willebrand factor (vWF) under arterial shear rates (>1,000 s⁻¹), demonstrating PI3Kβ’s role in shear-dependent thrombus stabilization [1] [8].

Table 1: Selectivity Profile of MIPS-9922 Against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity Ratio (vs. PI3Kβ)
PI3Kβ631.0
PI3Kδ2,200>30-fold
PI3Kα8,100>128-fold
PI3KγNot reported>100-fold*

Source: [1] [9]. *Inferred from functional assays in [10].

The centrality of PI3Kβ is further evidenced by its non-redundant functions. While PI3Kγ also responds to GPCR signals, PI3Kβ−/− platelets exhibit more profound defects in thrombosis, particularly under high-shear conditions [6]. This isoform specialization makes PI3Kβ an attractive target for selective inhibition.

PI3Kβ as a Therapeutic Target for Antithrombotic Drug Development

MIPS-9922 (chemical name: (S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one; CAS# 1416956-33-6) exemplifies structure-driven optimization for PI3Kβ selectivity. Derived from the pan-PI3K inhibitor ZSTK474, structural adaptations replaced the morpholine ring with a benzimidazole scaffold, enhancing interactions with Asp862 in PI3Kβ’s ATP-binding pocket—a residue non-conserved in other isoforms [9]. This confers exceptional specificity, as confirmed through:

  • Kinase Profiling: >100-fold selectivity against PI3Kα/δ/γ and unrelated kinases (e.g., PKA, PKC) [9].
  • Mutagenesis Studies: The D862Q mutation in PI3Kβ ablates MIPS-9922 binding, validating Asp862 as a determinant of selectivity [9].

Table 2: Antiplatelet Effects of MIPS-9922 in Functional Assays

Assay ModelAgonist/StimulusKey FindingInhibition
Washed human plateletsADP (10 µM)Suppressed aggregation (IC50)98%*
Microfluidic chamber (vWF coating)Shear (1,500 s⁻¹)Reduced platelet adhesion and thrombus area85%
Flow cytometryADP + PAR4 peptideInhibited αIIbβ3 activation (PAC-1 binding)92%
Electrolytic carotid injury (mice)Arterial occlusionPrevented thrombus formation (2.5 mg/kg i.v. bolus)100%

Source: [1] [4] [8]. *Concentration-dependent; near-complete at 1 µM.

In vivo, MIPS-9922’s efficacy was demonstrated in an electrolytic carotid injury model. A single 2.5 mg/kg intravenous bolus prevented occlusive thrombus formation in mice without prolonging bleeding time—a critical advantage over GPIIb/IIIa antagonists or dual antiplatelet therapy (DAPT) [1] [9]. This dissociation between antithrombotic and bleeding effects stems from PI3Kβ’s specific role in pathological thrombosis versus redundant hemostatic pathways.

Limitations of Current Antiplatelet Agents and the Need for Selective PI3Kβ Inhibitors

Conventional antiplatelet regimens face three key limitations that selective PI3Kβ inhibitors aim to address:

  • Residual Thrombotic Risk: Despite aspirin and P2Y12 antagonists (e.g., clopidogrel), 10–20% of acute coronary syndrome patients experience recurrent ischemic events due to agonist bypass pathways. Thrombin, collagen, and vWF can activate platelets via PI3Kβ without requiring ADP or thromboxane A2 (TXA2) amplification [3] [7]. MIPS-9922 potently inhibits collagen/vWF-mediated adhesion—a mechanism untargeted by current agents [8] [9].

  • Bleeding Complications: Irreversible cyclooxygenase-1 (COX-1) or P2Y12 inhibition impairs physiological hemostasis, causing intracranial hemorrhage or surgical bleeding. In contrast, MIPS-9922’s reversible inhibition spares initial platelet adhesion, allowing hemostatic plug formation while preventing pathological occlusion [1] [9].

  • Response Variability: CYP2C19 polymorphisms reduce clopidogrel activation, causing "high on-treatment platelet reactivity" in 30% of patients. MIPS-9922 requires no metabolic activation and exhibits consistent pharmacokinetics [3] [7].

Table 3: Structural Features Enabling MIPS-9922’s Selectivity

Chemical RegionModificationImpact on PI3Kβ Activity
Benzimidazole coreDifluoromethyl group at C2Enhances hydrophobic pocket occupancy
Triazine linkerMorpholino substituent at C4Optimizes hinge region hydrogen bonding
Chiral center(S)-2-aminopropanamide side chainEngages Asp862 via salt bridge
Piperazine moietyN-linked benzamideStabilizes activation loop conformation

Source: Structure-activity relationship (SAR) data from [9].

The therapeutic niche for MIPS-9922 lies in targeting thrombosis drivers upstream of final common pathways (e.g., αIIbβ3 activation). By inhibiting PI3Kβ—a convergent amplifier—it may offer broader suppression of platelet activation with less bleeding liability [6] [9].

Concluding Remarks

MIPS-9922 exemplifies the translational potential of isoform-selective PI3Kβ inhibition. Its ability to block arterial thrombosis without exacerbating bleeding addresses core limitations of current antiplatelet agents. Future studies should explore synergies with P2Y12 or PAR-1 inhibitors while validating safety in complex thrombosis models.

Properties

CAS Number

1416956-33-6

Product Name

MIPS-9922

IUPAC Name

(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Molecular Formula

C28H31F2N9O2

Molecular Weight

563.6138

InChI

InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1

InChI Key

VOPWCDJBVPMVLJ-FQEVSTJZSA-N

SMILES

O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3

Solubility

Soluble in DMSO

Synonyms

MIPS-9922; MIPS 9922; MIPS9922.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.